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Compound of Interest

Compound Name: Isooctane

Cat. No.: B107328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic

properties of isooctane (2,2,4-trimethylpentane), a crucial component in fuel combustion and a

standard for octane rating. Understanding these properties is paramount for accurate reaction

modeling in various applications, from internal combustion engine design to chemical process

simulation. This document outlines key thermodynamic data, details the experimental and

computational methodologies for their determination, and visualizes fundamental reaction

pathways and modeling workflows.

Core Thermodynamic Data
The following tables summarize the essential thermodynamic properties of isooctane, critical

for kinetic and thermodynamic modeling.

Table 1: Standard Molar Thermodynamic Properties of Isooctane at 298.15 K and 1 atm
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Property Symbol Value Units

Standard Molar

Enthalpy of Formation

(liquid)

ΔHf° -259.3 kJ/mol

Standard Molar

Enthalpy of Formation

(gas)

ΔHf° -224.1 ± 1.5 kJ/mol

Standard Molar

Entropy (liquid)
S° 328.03 J/(mol·K)[1]

Standard Molar

Entropy (gas)
S° 423.3 J/(mol·K)

Standard Molar Heat

of Combustion (liquid)
ΔHc° -5461 kJ/mol

Table 2: Gas Phase Heat Capacity (Cp) of Isooctane at Constant Pressure
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Temperature (K) Heat Capacity (J/(mol·K))

300 188.66

400 238.49

500 285.77

600 328.44

700 365.68

800 397.98

900 426.10

1000 450.66

1100 472.25

1200 491.33

1300 508.32

1400 523.50

1500 537.14

Methodologies for Determining Thermodynamic
Properties
Accurate determination of thermodynamic data relies on a combination of precise experimental

measurements and sophisticated computational methods.

Experimental Protocols
1. Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter.

This technique measures the heat released during complete combustion of a substance in a

constant-volume vessel.
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Protocol Outline:

Sample Preparation: A precisely weighed sample of high-purity isooctane (typically around 1

gram) is placed in a crucible within the bomb calorimeter. A fuse wire of known length and

mass is positioned to be in contact with the sample.

Assembly and Pressurization: The crucible and fuse wire assembly are placed inside the

steel bomb, which is then sealed. The bomb is purged and then filled with high-pressure

(around 25-30 atm) pure oxygen to ensure complete combustion.

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an

insulated container (the calorimeter). The entire apparatus is allowed to reach thermal

equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water surrounding the bomb is meticulously recorded

at regular intervals before, during, and after combustion until a stable final temperature is

reached.

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a

standard substance with a known heat of combustion, such as benzoic acid. The heat

released by the combustion of isooctane is then calculated from the observed temperature

rise and the heat capacity of the calorimeter. Corrections are made for the heat released by

the ignition wire and for the formation of any side products like nitric acid. The enthalpy of

combustion is then calculated from the heat released at constant volume.

2. Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

The heat capacity of isooctane can be measured as a function of temperature using a

differential scanning calorimeter.

Protocol Outline:

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

standard materials with known melting points and enthalpies of fusion.
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Sample Preparation: A small, accurately weighed sample of isooctane (typically 5-15 mg) is

hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

Measurement Procedure (ASTM E1269 Standard Method):

Baseline Scan: An initial scan is performed with empty sample and reference pans to

establish the baseline heat flow of the instrument.

Standard Scan: A scan is run with a standard material of known heat capacity, typically

sapphire, to determine the calibration constant for heat capacity measurements.

Sample Scan: The isooctane sample is then scanned over the desired temperature range

at a constant heating rate (e.g., 10-20 °C/min).

Data Analysis: The heat flow to the sample is measured relative to the reference pan. The

heat capacity is calculated by comparing the heat flow of the isooctane sample to that of the

sapphire standard, taking into account the baseline and the masses of the samples.

3. Determination of Standard Molar Entropy via the Third Law of Thermodynamics

The absolute standard molar entropy of isooctane is determined using the third law of

thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is

zero.[2] This method involves measuring the heat capacity of the substance from as close to 0

K as possible up to the desired temperature.

Protocol Outline:

Low-Temperature Heat Capacity Measurement: The heat capacity of a solid sample of

isooctane is measured using adiabatic calorimetry from a very low temperature

(approaching 0 K) up to its melting point. This requires specialized cryogenic equipment.

Enthalpy of Fusion Measurement: The enthalpy of fusion (the heat required to melt the solid)

is measured at the melting point.

Liquid-Phase Heat Capacity Measurement: The heat capacity of liquid isooctane is

measured from its melting point up to 298.15 K.
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Entropy Calculation: The standard molar entropy at 298.15 K is calculated by integrating the

heat capacity data and adding the entropy changes associated with any phase transitions:

The entropy from 0 K to the melting point is calculated by integrating Cp(solid)/T with

respect to T.

The entropy of fusion is calculated as ΔHfusion/Tmelting.

The entropy from the melting point to 298.15 K is calculated by integrating Cp(liquid)/T

with respect to T.

The sum of these values gives the standard molar entropy of liquid isooctane at 298.15

K.

Computational Methodology
Quantum chemistry calculations provide a powerful tool for determining the thermodynamic

properties of molecules. The following outlines a typical workflow using the Gaussian software

package.

Protocol Outline:

Molecular Geometry Optimization: The three-dimensional structure of the isooctane
molecule is optimized to find its lowest energy conformation. This is typically done using a

quantum mechanical method such as Density Functional Theory (DFT) with a suitable basis

set (e.g., B3LYP/6-31G(d)).

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation

is performed at the same level of theory. This provides the vibrational frequencies of the

molecule, which are essential for calculating the vibrational contribution to the

thermodynamic properties. The absence of imaginary frequencies confirms that the

optimized structure is a true minimum on the potential energy surface.

Thermochemical Analysis: The results of the geometry optimization and frequency

calculation are used to compute the thermodynamic properties based on statistical

mechanics. Gaussian automatically calculates the translational, rotational, vibrational, and
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electronic contributions to the enthalpy, entropy, and heat capacity at a specified temperature

and pressure (typically 298.15 K and 1 atm).

Zero-Point Energy Correction: The electronic energy from the optimization is corrected for

the zero-point vibrational energy (ZPVE) obtained from the frequency calculation to yield the

total energy at 0 K.

Enthalpy of Formation Calculation: To obtain the standard enthalpy of formation, an

isodesmic reaction is often employed. This is a hypothetical reaction where the types of

chemical bonds are conserved on both the reactant and product sides. By calculating the

enthalpy change for this reaction and using known standard enthalpies of formation for the

other species in the reaction, the enthalpy of formation of isooctane can be accurately

determined.

Input Quantum Chemistry Calculation (e.g., Gaussian) Output

Initial Molecular Structure Geometry OptimizationDFT/Basis Set Frequency Calculation
Optimized Geometry Thermodynamic Properties

(Enthalpy, Entropy, Heat Capacity)
Statistical Mechanics

Click to download full resolution via product page

Computational Workflow for Thermodynamic Properties

Reaction Modeling of Isooctane
The thermodynamic properties of isooctane are fundamental inputs for reaction kinetic models

that simulate its behavior in processes like combustion and pyrolysis.

Simplified Low-Temperature Combustion Pathway
At low to intermediate temperatures, the combustion of isooctane proceeds through a complex

series of radical chain reactions. A simplified representation of the initial steps is shown below.
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Simplified Low-Temperature Combustion Pathway for Isooctane

Simplified Pyrolysis Pathway
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Under high-temperature, oxygen-deficient conditions, isooctane undergoes pyrolysis, breaking

down into smaller molecules. The initial steps primarily involve C-C bond scission.

Isooctane

Isobutyl Radical + tert-Butyl Radical

C-C Scission

Neopentyl Radical + Isopropyl Radical

C-C Scission

Isobutene + Isobutane

H-abstraction

Isobutene + Propane

H-abstraction

Click to download full resolution via product page

Simplified Pyrolysis Pathway of Isooctane

Workflow for Chemical Kinetic Model Development
The development of a reliable chemical kinetic model is an iterative process involving

mechanism construction, refinement, and validation against experimental data.[2]
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Workflow for Chemical Kinetic Model Development and Validation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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